(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound features a cyclopropylmethyl group and a trimethyl-1H-pyrazol-4-yl group attached to a central amine. It is a member of the pyrazole family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with trimethyl-1H-pyrazole-4-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl-1-propanamine Hydrochloride
- N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methylcyclopropanamine
- Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
- (3-Methylbutan-2-yl)(trimethyl-1H-pyrazol-4-yl)methylamine
- (1,5-Dimethyl-1H-pyrazol-4-yl)methyl(propyl)amine
Uniqueness
(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific structural features, which include the cyclopropylmethyl group and the trimethyl-1H-pyrazol-4-yl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C11H19N3/c1-8-11(9(2)14(3)13-8)7-12-6-10-4-5-10/h10,12H,4-7H2,1-3H3 |
InChI Key |
KHXUKHOXLDPUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.